molecular formula C25H25N3O3S2 B12029027 (5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-62-6

(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12029027
CAS No.: 623935-62-6
M. Wt: 479.6 g/mol
InChI Key: JHDHMCMERZQLNE-JCMHNJIXSA-N
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Description

(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-butyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as piperidine and a solvent like ethanol, followed by purification steps to isolate the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular pathways involved in cell proliferation or apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in various organic syntheses.

    tert-Butyl carbamate: Another compound with a different functional group but used in similar synthetic applications.

Uniqueness

(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of a thiazolidinone ring and a pyrazole moiety sets it apart from simpler compounds like ethyl acetoacetate and tert-butyl carbamate.

Properties

CAS No.

623935-62-6

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O3S2/c1-4-5-13-27-24(29)22(33-25(27)32)15-18-16-28(19-9-7-6-8-10-19)26-23(18)17-11-12-20(30-2)21(14-17)31-3/h6-12,14-16H,4-5,13H2,1-3H3/b22-15-

InChI Key

JHDHMCMERZQLNE-JCMHNJIXSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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